Cas no 24393-59-7 ((E)-Ethyl 3-(2-nitrophenyl)acrylate)

(E)-Ethyl 3-(2-nitrophenyl)acrylate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(2-nitrophenyl)prop-2-enoate

- (E)-2-Nitrozimtsaeureethylester;o-nitrocinnamic acid ethyl ester;ethyl 3-(2-nitrophenyl)-2-propenate;(E)-ethyl 3-(2-nitrophenyl)acrylate;2-nitrocinnamic acid ethyl ester;3-(2-nitrophenyl)acrylic acid ethyl ester;2-Propenoic acid,3-(2-nitrophenyl)-,ethyl ester,(Z);

- 2-Nitrobenzeneacrylic acid ethyl ester

- Ethyl o-nitrocinnamate

- (E)-Ethyl-3-(2-nitrophenyl)acrylate

- Cinnamic acid, o-nitro-, ethyl ester

- Ethyl (2E)-3-(2-nitrophenyl)-2-propenoate #

- Ethyl 3-(2-nitrophenyl)acrylate

- Ethyl3-(2-nitrophenyl)acrylate

- ZAA39359

- (E)-Ethyl 3-(2-nitrophenyl)acrylate

- 24393-59-7

- MFCD00956801

- SCHEMBL4688054

- AKOS024385936

- NSC38000

- 2-Propenoic acid, 3-(2-nitrophenyl)-, ethyl ester, (2E)-

- BS-32174

- ethyl (E)-3-(2-nitrophenyl)prop-2-enoate

- 2437-05-0

- W17921

- ETHYL (E)-3-(2-NITROPHENYL)ACRYLATE

- NIOSH/GE0353166

- GE03531660

- 2-Propenoic acid, 3-(2-nitrophenyl)-, ethyl ester

- NSC-38000

-

- MDL: MFCD00956801

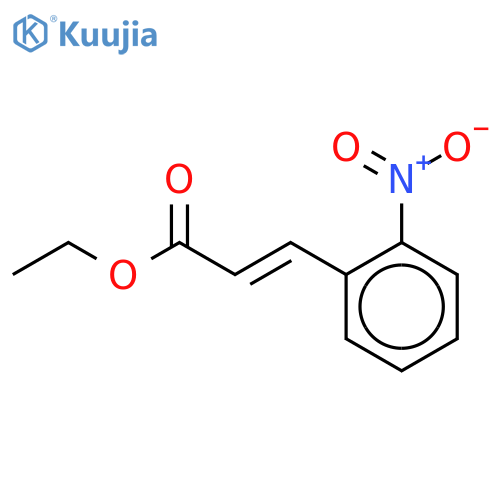

- インチ: InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3/b8-7+

- InChIKey: TYYXOWPEFVCPDV-BQYQJAHWSA-N

- ほほえんだ: CCOC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 221.06900

- どういたいしつりょう: 221.069

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.1A^2

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.237

- ふってん: 355.3°Cat760mmHg

- フラッシュポイント: 160.1°C

- 屈折率: 1.582

- PSA: 72.12000

- LogP: 2.69430

(E)-Ethyl 3-(2-nitrophenyl)acrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E925353-500mg |

(E)-Ethyl 3-(2-nitrophenyl)acrylate |

24393-59-7 | 500mg |

$265.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1239768-25g |

2-Propenoic acid, 3-(2-nitrophenyl)-, ethyl ester, (2E)- |

24393-59-7 | 98% | 25g |

$150 | 2024-06-06 | |

| TRC | E925353-1g |

(E)-Ethyl 3-(2-nitrophenyl)acrylate |

24393-59-7 | 1g |

$ 295.00 | 2022-06-05 | ||

| Alichem | A019110159-5g |

(E)-Ethyl 3-(2-nitrophenyl)acrylate |

24393-59-7 | 95% | 5g |

$503.88 | 2023-09-02 | |

| 1PlusChem | 1P00I55P-25g |

2-Propenoic acid, 3-(2-nitrophenyl)-, ethyl ester, (2E)- |

24393-59-7 | 98% | 25g |

$121.00 | 2024-05-21 | |

| abcr | AB313272-25g |

(E)-Ethyl 3-(2-nitrophenyl)acrylate, 95%; . |

24393-59-7 | 95% | 25g |

€248.80 | 2025-02-21 | |

| A2B Chem LLC | AI45693-25g |

(E)-Ethyl 3-(2-nitrophenyl)acrylate |

24393-59-7 | 98% | 25g |

$93.00 | 2023-12-31 | |

| eNovation Chemicals LLC | Y1239768-5g |

2-Propenoic acid, 3-(2-nitrophenyl)-, ethyl ester, (2E)- |

24393-59-7 | 98% | 5g |

$80 | 2024-06-06 | |

| Crysdot LLC | CD12092428-5g |

(E)-Ethyl 3-(2-nitrophenyl)acrylate |

24393-59-7 | 95+% | 5g |

$489 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1239768-1g |

2-Propenoic acid, 3-(2-nitrophenyl)-, ethyl ester, (2E)- |

24393-59-7 | 98% | 1g |

$60 | 2024-06-06 |

(E)-Ethyl 3-(2-nitrophenyl)acrylate 関連文献

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

8. Book reviews

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

(E)-Ethyl 3-(2-nitrophenyl)acrylateに関する追加情報

Introduction to (E)-Ethyl 3-(2-nitrophenyl)acrylate (CAS No. 24393-59-7)

(E)-Ethyl 3-(2-nitrophenyl)acrylate, with the CAS registry number 24393-59-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a substituted acrylate, characterized by its ethyl ester group and a nitrophenyl substituent at the 3-position of the acrylate moiety. The (E) configuration indicates that the substituents on the double bond are on opposite sides, which can influence its physical properties and reactivity.

The synthesis of (E)-Ethyl 3-(2-nitrophenyl)acrylate typically involves the reaction of acrylic acid derivatives with substituted phenols under specific conditions. The presence of the nitro group introduces electron-withdrawing effects, which can enhance the reactivity of the acrylate group. This makes it a valuable precursor in various polymerization reactions, particularly in free radical polymerization and controlled radical polymerization techniques.

Recent studies have highlighted the potential of (E)-Ethyl 3-(2-nitrophenyl)acrylate in advanced materials development. For instance, researchers have explored its use in synthesizing stimuli-responsive polymers, where the nitrophenyl group can act as a photosensitive or thermoresponsive moiety. These polymers exhibit reversible changes in their physical properties upon exposure to external stimuli, making them suitable for applications in drug delivery systems, sensors, and actuators.

In addition to its role as a monomer, (E)-Ethyl 3-(2-nitrophenyl)acrylate has been investigated for its potential in organic electronics. The compound's ability to form self-assembled monolayers (SAMs) on various substrates has been leveraged to modify surface properties for improved adhesion or electronic performance. This has implications in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.

The optical properties of (E)-Ethyl 3-(2-nitrophenyl)acrylate have also been studied extensively. The conjugated system formed by the acrylate and nitrophenyl groups gives rise to strong absorption bands in the ultraviolet-visible spectrum. This makes it a candidate for applications in optical materials, such as light-harvesting devices and photovoltaic cells.

Furthermore, recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing (E)-Ethyl 3-(2-nitrophenyl)acrylate. Researchers are focusing on catalytic processes that reduce energy consumption and minimize waste generation. These efforts align with global initiatives to develop environmentally friendly chemical manufacturing practices.

In conclusion, (E)-Ethyl 3-(2-nitrophenyl)acrylate is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in modern materials science and organic electronics. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in technological advancements.

24393-59-7 ((E)-Ethyl 3-(2-nitrophenyl)acrylate) 関連製品

- 2167949-69-9(3-(1,1,1-trifluoropropan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1073428-81-5({imidazo[1,2-a]pyridin-7-yl}methanamine)

- 2097068-60-3(2-methyl-4H,5H,6H-pyrrolo3,4-d1,3thiazole dihydrochloride)

- 339013-71-7(4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone)

- 1805657-69-5(Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate)

- 1227494-08-7(2-Chloro-6-phenylpyridine-3-acetonitrile)

- 343773-04-6(1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)-)

- 2228227-44-7(3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 941894-27-5(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-(diphenylmethyl)ethanediamide)

- 868973-33-5(N-{5-(carbamoylmethyl)sulfanyl-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide)